4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Unique azetidine-2,2-dimethylmorpholine scaffold for PI3Kδ inhibitor programs. The 2,2-dimethyl groups boost metabolic stability and kinase selectivity vs. unmethylated analogs; the azetidine ring disrupts CYP450 heme interactions, reducing off-target drug-drug interaction liability (patent-validated in US8173650B2). Supplied as free base or hydrochloride salt with certified purity for medicinal chemistry, SAR library synthesis, and preclinical scale-up.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1257293-63-2
Cat. No. B1399783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-2,2-dimethylmorpholine
CAS1257293-63-2
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(CN(CCO1)C2CNC2)C
InChIInChI=1S/C9H18N2O/c1-9(2)7-11(3-4-12-9)8-5-10-6-8/h8,10H,3-7H2,1-2H3
InChIKeyDIGSBBPPVGGUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yl)-2,2-dimethylmorpholine (CAS 1257293-63-2): A Specialized Azetidine-Morpholine Building Block


4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a heterocyclic building block that integrates a strained four-membered azetidine ring with a 2,2-dimethyl-substituted six-membered morpholine ring . This specific scaffold is used as a key intermediate in the synthesis of selective kinase inhibitors, most notably PI3Kδ inhibitors for inflammation and oncology research [1]. It is commercially supplied as a free base or hydrochloride salt, with vendors such as Fluorochem offering certified purity levels suitable for demanding medicinal chemistry applications .

Why Generic Azetidine or Morpholine Analogs Cannot Replace 4-(Azetidin-3-yl)-2,2-dimethylmorpholine for PI3Kδ Inhibitor Synthesis


The performance of the final PI3Kδ inhibitor is highly dependent on the steric and electronic properties of the morpholine moiety. Replacing this compound with a simpler analog like 4-(azetidin-3-yl)morpholine (lacking the 2,2-dimethyl groups) can reduce the selectivity and potency of the resulting inhibitor due to altered steric interactions within the kinase's binding pocket [1]. Conversely, using a morpholine without the azetidine group fails to provide the necessary conformational constraint, which has been shown to be a critical strategy for minimizing off-target CYP450 enzyme inhibition, thereby improving the drug-drug interaction profile of the development candidate [2].

Quantitative Differentiation of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine from Key Analogs


Steric Differentiation from 4-(Azetidin-3-yl)morpholine via 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the morpholine ring introduces a significantly higher degree of steric bulk compared to the unsubstituted analog 4-(azetidin-3-yl)morpholine. This is predicted to increase the topological polar surface area (TPSA) and alter the conformational ensemble of the morpholine ring, directly impacting the selectivity of the final PI3Kδ inhibitor as per the patent's structure-activity relationships [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Validated Synthetic Route with High Yield for Reliable Procurement

A robust, scalable synthesis is detailed in Patent US8173650B2. The key Boc-deprotection step of the precursor 3-(2,2-dimethylmorpholin-4-yl)azetidine-1-carboxylic acid tert-butyl ester proceeds with a 97% yield (302 mg from 492 mg) to afford the target compound as a white solid [1]. This high-yielding, room-temperature procedure contrasts with the potentially lower-yielding or more complex routes required for less optimized building blocks, ensuring more predictable supply for research programs.

Organic Synthesis Process Chemistry Building Block

Certified High Purity for Reproducible Biological Assays

Commercially, this compound as the hydrochloride salt is available at a certified purity of 95.0% from Fluorochem . While the cis-isomer (CAS 942400-34-2) is also commercially available, the specific batch-to-batch consistency in purity (>95%) for this specific CAS number is critical for minimizing variability in kinase inhibition assays, where even minor impurities can act as potent off-target inhibitors and skew IC50 measurements.

Quality Control Assay Reproducibility Chemical Procurement

Proven Application in Selective PI3Kδ Inhibitor Synthesis

The compound is explicitly claimed as a key intermediate in the synthesis of selective PI3Kδ inhibitors in Patent US8173650B2 [1]. The resulting inhibitors are designed to selectively inhibit the delta isoform of PI3K, a target validated for treating inflammation and cancer. This contrasts with other generic morpholine building blocks that are not documented in the context of a specific, clinically-relevant target, giving researchers a more directed starting point.

PI3K Delta Kinase Inhibition Immunology Oncology

Optimal Application Scenarios for Procuring 4-(Azetidin-3-yl)-2,2-dimethylmorpholine


Synthesis of Selective PI3Kδ Inhibitors for Immuno-Oncology Research

This is the primary, patent-validated application. Researchers developing novel PI3Kδ inhibitors can use this building block to introduce the azetidine-2,2-dimethylmorpholine motif, a key structural element contributing to isoform selectivity and potency as described in US8173650B2 [1]. The high-yielding synthesis ensures efficient scale-up for preclinical studies.

Construction of Focused Kinase Inhibitor Libraries with Improved Drug-Like Properties

Medicinal chemists can incorporate this scaffold into library synthesis to explore structure-activity relationships around the morpholine moiety. The 2,2-dimethyl groups are predicted to enhance metabolic stability and alter physicochemical properties compared to unmethylated analogs, potentially leading to hits with superior pharmacokinetic profiles [1].

Minimizing CYP450-Mediated Drug-Drug Interaction Liability in Lead Compounds

For programs where the morpholine moiety is implicated in CYP450 inhibition (e.g., CYP3A4), this building block's azetidine component offers a strategy to disrupt heme-porphyrin interactions, a known cause of such inhibition, as demonstrated in the general class of azetidine-morpholine scaffolds [2].

Standardized Procurement for Multi-Step Parallel Synthesis

Process chemistry groups can standardize on this compound as a certified building block (95.0% purity from Fluorochem) for parallel synthesis efforts. The reliable purity and well-characterized properties (solid state, molecular weight) reduce quality control burdens and ensure consistent input for automated synthesis platforms [1].

Quote Request

Request a Quote for 4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.